5-(Aminomethyl)-2-methylaniline hydrochloride
Description
Chemical Structure: 5-(Aminomethyl)-2-methylaniline hydrochloride is an aromatic amine derivative with a methyl group at position 2 and an aminomethyl substituent at position 5 on the benzene ring, forming a hydrochloride salt. Molecular Formula: C₈H₁₁ClN₂ Molecular Weight: 170.64 g/mol (based on evidence-derived analogs) CAS Number: 88457-32-3 (referenced in ). Applications: This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its aminomethyl group enhances reactivity in coupling reactions and derivatization processes .
Properties
Molecular Formula |
C8H13ClN2 |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
5-(aminomethyl)-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-2-3-7(5-9)4-8(6)10;/h2-4H,5,9-10H2,1H3;1H |
InChI Key |
QJUJJKGZUGDGLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-methylaniline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methylaniline.
Formylation: The 2-methylaniline undergoes formylation to introduce a formyl group at the 5-position.
Reduction: The formyl group is then reduced to an aminomethyl group using a reducing agent such as sodium borohydride.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form different amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amines.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
5-(Aminomethyl)-2-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-methylaniline hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following compounds share the 2-methylaniline backbone but differ in substituents, leading to distinct physicochemical and functional properties.
Heterocyclic Derivatives
Compounds incorporating heterocycles or fused rings exhibit enhanced biological activity or stability.
Pharmacologically Relevant Derivatives
Some analogs are tailored for specific therapeutic applications.
Key Comparative Insights
- Reactivity: The aminomethyl group in 5-(Aminomethyl)-2-methylaniline hydrochloride provides superior nucleophilicity compared to halogenated analogs like 5-Chloro-2-methylaniline, making it more versatile in cross-coupling reactions .
- Solubility: Dihydrochloride salts (e.g., benzimidazole derivatives in ) exhibit higher aqueous solubility than monohydrochlorides, critical for drug formulation .
- Biological Activity : Heterocyclic derivatives (e.g., benzimidazolone in ) show enhanced target specificity in therapeutic applications compared to simple aromatic amines .
Research Trends and Commercial Availability
- Supply Chains : 5-(Benzyloxy)-2-methylaniline hydrochloride is widely available through platforms like ECHEMI, reflecting its industrial demand .
Biological Activity
5-(Aminomethyl)-2-methylaniline hydrochloride is an organic compound with significant biological activity, primarily due to its unique structural features, including an aminomethyl group and a methyl group on the aniline ring. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
- Molecular Formula : C8H12ClN
- Molecular Weight : 159.64 g/mol
- CAS Number : 13465089
The compound is characterized by its ability to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological interactions.
The biological activity of this compound is largely attributed to its interaction with biological macromolecules. The aminomethyl group can engage in hydrogen bonding and electrostatic interactions with proteins and nucleic acids, influencing their structure and function. Additionally, the compound may participate in redox reactions that can modulate cellular signaling pathways.
Key Mechanisms:
- Enzyme Interactions : The compound has been shown to interact with specific enzymes, potentially altering their activity.
- Protein Modifications : It can modify protein structures through covalent bonding, impacting protein function and stability.
- Cellular Signaling : By participating in redox reactions, it may influence various signaling pathways within cells.
Anticancer Potential
Research indicates that this compound exhibits promising anticancer properties. A series of studies have evaluated its efficacy against various cancer cell lines:
These findings suggest that the compound can inhibit cancer cell proliferation effectively.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic processes:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Shows activity against Escherichia coli.
Case Studies and Research Findings
A notable study explored the effects of this compound on enzyme inhibition related to cancer cell proliferation. The study demonstrated that the compound inhibited cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:
Another investigation focused on its effects on apoptosis in cancer cells, revealing that treatment with the compound led to increased apoptotic markers such as caspase activation and PARP cleavage.
Comparative Analysis with Similar Compounds
This compound can be compared with other aminomethyl derivatives to highlight its unique properties:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylaniline | Lacks aminomethyl group | Lower reactivity |
| 5-Aminomethyl-2-furancarboxylic acid | Contains furan ring | Different reactivity profile |
| Aminomethyl propanol | Alkanolamine structure | Distinct applications |
The presence of both the aminomethyl and methyl groups in this compound contributes to its enhanced reactivity and biological activity compared to these similar compounds.
Q & A
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
- Process Optimization :
- Continuous Flow Reactors : Improve mixing and heat transfer for reductive amination steps, reducing reaction time from 24h to 4h .
- Byproduct Management : Implement inline IR spectroscopy to monitor nitro group reduction and minimize over-reduction to undesired amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
